Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate
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Overview
Description
Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . This compound is known for its unique structure, which includes an ester functional group, a benzyl group, and a hydroxypropanamido group. It is primarily used in research and industrial applications due to its reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate typically involves the esterification of 2-(2-benzyl-3-hydroxypropanamido)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 2-(2-benzyl-3-oxopropanamido)acetate.
Reduction: Formation of ethyl 2-(2-benzyl-3-hydroxypropanamido)ethanol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active hydroxypropanamido moiety, which can then interact with biological targets. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl 2-(2-benzyl-3-hydroxypropanamido)acetate: A similar compound with a methyl ester group instead of an ethyl ester group.
Benzyl acetate: An ester with a benzyl group but lacking the hydroxypropanamido moiety.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific reactivity and selectivity. The presence of both the benzyl and hydroxypropanamido groups allows for diverse chemical transformations and biological interactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[(2-benzyl-3-hydroxypropanoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-19-13(17)9-15-14(18)12(10-16)8-11-6-4-3-5-7-11/h3-7,12,16H,2,8-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDHFOBXAAWISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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